2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol
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Overview
Description
2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol is a complex organic compound that features a unique combination of thiophene, imidazole, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol typically involves multi-step organic reactions. One common method includes the cyclization of a thiophene derivative with an imidazole precursor under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium hydroxide, and an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Alkylated thiophene derivatives
Scientific Research Applications
2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(thiophen-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-[2-(thiophen-2-yl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol stands out due to its unique combination of thiophene, imidazole, and benzimidazole rings. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-thiophen-2-ylimidazo[1,2-a]benzimidazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-8-7-17-13(14-6-3-9-20-14)10-18-12-5-2-1-4-11(12)16-15(17)18/h1-6,9-10,19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZXRBBTTXKFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(N3CCO)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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